molecular formula C14H17NO4 B15309156 2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid

2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid

Cat. No.: B15309156
M. Wt: 263.29 g/mol
InChI Key: UQKREFRTEPBTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid is an organic compound with the molecular formula C14H17NO4 It is a derivative of cyclobutylacetic acid, where the cyclobutyl ring is substituted with a benzyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid typically involves the following steps:

    Formation of Cyclobutylacetic Acid: The initial step involves the synthesis of cyclobutylacetic acid. This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of Benzyloxycarbonyl Group: The cyclobutylacetic acid is then reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. This reaction introduces the benzyloxycarbonyl group to the cyclobutyl ring, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl chloroformate (Cbz-Cl), triethylamine (TEA)

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other sites of the molecule. The cyclobutyl ring provides rigidity to the structure, influencing its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylacetic Acid: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.

    Benzyloxycarbonyl Glycine: Contains a similar benzyloxycarbonyl group but differs in the amino acid backbone.

    Cyclobutylmethylamine: Similar cyclobutyl ring structure but with an amine group instead of the acetic acid moiety.

Uniqueness

2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid is unique due to the presence of both the cyclobutyl ring and the benzyloxycarbonyl group. This combination provides a balance of rigidity and reactivity, making it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Biological Activity

2-(1-(Benzyloxycarbonyl)cyclobutyl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyclobutyl group and a benzyloxycarbonyl moiety. This compound has a molecular formula of C13H15O3C_{13}H_{15}O_3 and a molecular weight of approximately 263.29 g/mol. Its potential applications in drug development stem from its ability to interact with various biological targets, making it a candidate for further investigation.

Structural Characteristics

The structural uniqueness of this compound enhances its biological activity compared to simpler analogs. The presence of the carboxylic acid functional group allows for typical reactions, while the benzyloxycarbonyl group provides opportunities for further functionalization.

The biological activity of this compound is attributed to its interactions with specific biological receptors and enzymes. Preliminary studies suggest that this compound may exhibit binding affinity to various targets, which could be explored through molecular docking studies and quantitative structure-activity relationship (QSAR) modeling.

Interaction Studies

Interaction studies have highlighted the potential of this compound in modulating enzyme activities. For example, it may act as an inhibitor for acetyl-CoA carboxylase (ACC), an important enzyme in fatty acid metabolism. In vitro studies have shown that compounds similar to this compound can significantly impact the activity of ACC, suggesting that this compound could be developed as a therapeutic agent for metabolic disorders.

Research Findings

Recent research has focused on evaluating the cytotoxic effects of this compound against various cancer cell lines. Initial findings indicate that the compound exhibits selective cytotoxicity, which is crucial for developing targeted cancer therapies.

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of the compound against human prostate cancer cell lines (LNCaP). The results indicated that the compound had an IC50 value comparable to established chemotherapeutic agents, demonstrating its potential as an anticancer agent.
  • Molecular Docking Analysis : Molecular docking studies have been utilized to predict the binding affinity of this compound to specific protein targets involved in cancer progression. These studies provide insights into how structural modifications could enhance its efficacy.

Data Table: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-Cyclobutylacetic AcidCyclobutyl + acetic acidSimpler structure; lacks benzyloxycarbonyl group
Benzyloxycarbonyl-cyclohexaneCyclohexane + benzyloxycarbonylLarger ring system; different steric properties
1-(Benzyloxycarbonyl)-3-methylbutanoic AcidAliphatic chain + benzyloxyDifferent chain length; potential for varied activity

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

2-[1-(phenylmethoxycarbonylamino)cyclobutyl]acetic acid

InChI

InChI=1S/C14H17NO4/c16-12(17)9-14(7-4-8-14)15-13(18)19-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,18)(H,16,17)

InChI Key

UQKREFRTEPBTPM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.